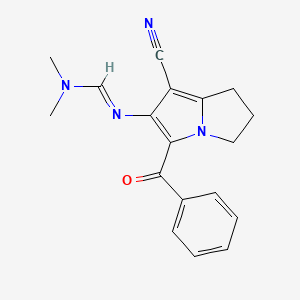![molecular formula C20H18N2O5 B5171999 N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5171999.png)
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and has since gained popularity among recreational drug users due to its potent psychoactive effects. However, its potential as a research tool in scientific studies has also been recognized.
Wirkmechanismus
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide acts as a full agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabinoids, including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It can cause a range of effects, including euphoria, relaxation, altered perception, and increased heart rate. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations. Long-term use of synthetic cannabinoids has been associated with a range of health problems, including addiction, cognitive impairment, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and affinity for the CB1 receptor, which allows for precise and controlled studies of the receptor's function. However, the use of synthetic cannabinoids in research is limited by their potential for abuse and the lack of information about their long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic agents that target the CB1 receptor for the treatment of various neurological and psychiatric disorders. Additionally, research is needed to better understand the long-term effects of synthetic cannabinoids and their potential for addiction and other health problems. Finally, studies are needed to identify new synthetic cannabinoids and their effects on the central nervous system.
Synthesemethoden
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline with 3-methoxybenzoyl chloride to form 4-methoxy-2-[(3-methoxybenzoyl)amino]aniline. This intermediate compound is then reacted with furfurylamine to form this compound. The final product is purified using chromatographic techniques to obtain a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide has been used as a research tool in various scientific studies, including pharmacological and toxicological research. It has been shown to have high affinity and potency for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the CB1 receptor and its role in various physiological processes. Additionally, this compound has been used to study the effects of synthetic cannabinoids on the central nervous system and their potential as therapeutic agents.
Eigenschaften
IUPAC Name |
N-[4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-14-6-3-5-13(11-14)19(23)22-17-12-15(26-2)8-9-16(17)21-20(24)18-7-4-10-27-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVICVDYVLOYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B5171939.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5171952.png)
![N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5171960.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methoxybenzamide](/img/structure/B5171961.png)

![1-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171974.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B5171983.png)
![N-(2-{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5171991.png)
![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1H-pyrazol-5-ylmethyl)benzamide](/img/structure/B5172010.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![N-(4-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5172027.png)